molecular formula C14H26O5Si B1589647 (3AR,6R,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one CAS No. 75467-36-6

(3AR,6R,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one

Cat. No. B1589647
CAS RN: 75467-36-6
M. Wt: 302.44 g/mol
InChI Key: VBPYRQYBEKHPKA-GMTAPVOTSA-N
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Description

This compound is a complex organic molecule with a molecular formula of C14H28O5Si . It contains a tert-butyldimethylsilyl group attached to an oxygen atom, which is further connected to a methyl group. This methyl group is part of a larger structure that includes a dihydrofuro[3,4-d][1,3]dioxol ring system .


Synthesis Analysis

The synthesis of this compound involves the use of imidazole and DMF (N,N-dimethyl-formamide). The reaction is carried out at room temperature for 24 hours. After the reaction, the mixture is poured into cold water. The aqueous layer is then extracted with ether, and the combined organic phase is dried with magnesium sulphate. The resulting product is a white solid, which is recrystallized from hexane .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of the dihydrofuro[3,4-d][1,3]dioxol ring system and the tert-butyldimethylsilyl group. The InChI key for this compound is JJLRGSYXWAKGJM-KBIHSYGRSA-N .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It has a molecular weight of 304.46 . The compound is stored at temperatures between 2-8°C .

Scientific Research Applications

Chemiluminescent Properties and Chemical Reactions

The compound's relevance to chemiluminescent studies was highlighted in research by Matsumoto et al. (2001), where base-induced chemiluminescent decomposition of certain stereoisomeric compounds, related to the one , was observed. These compounds, upon reaction with tetrabutylammonium fluoride, emitted intense blue light, showcasing their potential application in chemiluminescence studies (Matsumoto et al., 2001).

Synthetic Applications in Glycoconjugate Synthesis

Kinzy and Schmidt (1987) demonstrated the utility of tert-butyldimethylsilyl chloride for the direct protection of glucose and galactose derivatives, which is closely related to the chemical manipulation of our compound of interest. Their work underpins the compound’s potential application in the synthesis of glycoconjugates by providing efficient routes for selective protection and functionalization of sugars (Kinzy & Schmidt, 1987).

Catalytic and Organic Synthesis Applications

Wakamatsu et al. (2000) explored the isomerization reaction of olefins using a ruthenium catalyst, which involved compounds bearing a tert-butyldimethylsilyl group. Their findings suggest that compounds similar to our target chemical could be utilized in facilitating isomerization reactions, highlighting their potential role in synthetic organic chemistry (Wakamatsu et al., 2000).

Hydroxyl Protection in Synthesis

Corey and Venkateswarlu (1972) discussed the development of chemical agents for the protection of hydroxyl groups, where the dimethyl-tert-butylsilyl group plays a crucial role. Their work provides insight into the compound’s application in protecting hydroxyl groups during chemical synthesis, making it a valuable tool in the synthesis of complex molecules (Corey & Venkateswarlu, 1972).

Safety And Hazards

The compound is classified under GHS07 and has the signal word “Warning”. It has hazard statements H302, H315, H319, and H335. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(3aR,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O5Si/c1-13(2,3)20(6,7)16-8-9-10-11(12(15)17-9)19-14(4,5)18-10/h9-11H,8H2,1-7H3/t9-,10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBPYRQYBEKHPKA-GMTAPVOTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(=O)C2O1)CO[Si](C)(C)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](OC(=O)[C@@H]2O1)CO[Si](C)(C)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10448196
Record name (3aR,6R,6aR)-6-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-2,2-dimethyldihydro-2H-furo[3,4-d][1,3]dioxol-4(3aH)-one (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3AR,6R,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one

CAS RN

75467-36-6
Record name (3aR,6R,6aR)-6-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-2,2-dimethyldihydro-2H-furo[3,4-d][1,3]dioxol-4(3aH)-one (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-O-(tert-Butyldimethylsilyl)-2,3-O-isopropylidene-D-ribonic acid γ-lactone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3AR,6R,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one
Reactant of Route 2
(3AR,6R,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one
Reactant of Route 3
Reactant of Route 3
(3AR,6R,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one
Reactant of Route 4
(3AR,6R,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one
Reactant of Route 5
Reactant of Route 5
(3AR,6R,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one
Reactant of Route 6
Reactant of Route 6
(3AR,6R,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one

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